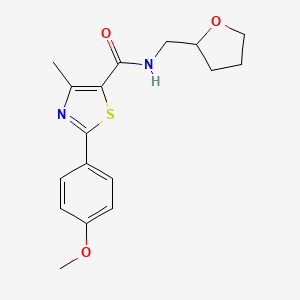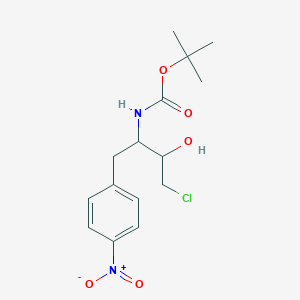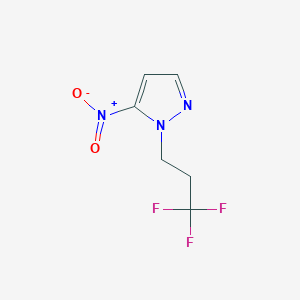
2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to form the thiazole ring. The final step involves the acylation of the thiazole derivative with tetrahydrofuran-2-ylmethylamine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would yield an amine derivative.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. It may also interact with specific receptors or enzymes involved in cancer cell proliferation, leading to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer activities.
4-methylthiazole: Studied for its potential as an anti-inflammatory agent.
Thiazole-2-carboxamide: Investigated for its use in various therapeutic applications.
Uniqueness
2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydrofuran-2-ylmethyl moiety, in particular, may contribute to its enhanced solubility and bioavailability compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C17H20N2O3S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-methyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-15(16(20)18-10-14-4-3-9-22-14)23-17(19-11)12-5-7-13(21-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3,(H,18,20) |
Clave InChI |
OIWNLIACLYNXQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113074.png)



![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15113106.png)
![6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113114.png)
![4-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15113128.png)
![5-Fluoro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15113136.png)
![4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113141.png)
![6'-Methyl-4'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B15113146.png)
![6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15113147.png)
![2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid](/img/structure/B15113159.png)
![5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15113161.png)
![6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15113182.png)
